molecular formula C18H15ClN2O4 B4639265 5-chloro-8-[3-(2-nitrophenoxy)propoxy]quinoline

5-chloro-8-[3-(2-nitrophenoxy)propoxy]quinoline

Cat. No.: B4639265
M. Wt: 358.8 g/mol
InChI Key: YOZWBMOJOXOTBI-UHFFFAOYSA-N
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Description

5-chloro-8-[3-(2-nitrophenoxy)propoxy]quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-8-[3-(2-nitrophenoxy)propoxy]quinoline typically involves multiple steps. One common method starts with the preparation of 5-chloro-8-hydroxyquinoline, which is then reacted with 3-(2-nitrophenoxy)propyl bromide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-chloro-8-[3-(2-nitrophenoxy)propoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and bases like sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 5-chloro-8-[3-(2-aminophenoxy)propoxy]quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Hydrolysis: 5-chloro-8-hydroxyquinoline and 2-nitrophenol.

Scientific Research Applications

5-chloro-8-[3-(2-nitrophenoxy)propoxy]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-8-[3-(2-nitrophenoxy)propoxy]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it could induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-8-hydroxyquinoline: A precursor in the synthesis of 5-chloro-8-[3-(2-nitrophenoxy)propoxy]quinoline, known for its antimicrobial properties.

    8-hydroxyquinoline: Another quinoline derivative with broad-spectrum antimicrobial activity.

    2-nitrophenol: A related compound that shares the nitrophenoxy moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-chloro-8-[3-(2-nitrophenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c19-14-8-9-17(18-13(14)5-3-10-20-18)25-12-4-11-24-16-7-2-1-6-15(16)21(22)23/h1-3,5-10H,4,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZWBMOJOXOTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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